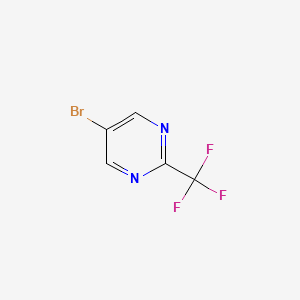

5-Bromo-2-(trifluoromethyl)pyrimidine

Beschreibung

Significance of Pyrimidine (B1678525) Derivatives in Chemical Science

Pyrimidine derivatives are a class of heterocyclic compounds that are fundamental to life itself, forming the basis of the nucleobases uracil, thymine, and cytosine in RNA and DNA. frontiersin.org This biological prevalence has long inspired chemists to explore the synthetic and medicinal potential of the pyrimidine scaffold. frontiersin.org In medicinal chemistry, pyrimidine derivatives have been shown to exhibit a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties. researchgate.net The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, which is a crucial interaction for the binding of molecules to biological targets. frontiersin.org

The Role of Trifluoromethyl and Bromo Substituents in Chemical Compounds

The introduction of a trifluoromethyl (-CF3) group into an organic molecule can dramatically alter its physical and chemical properties. The high electronegativity of the fluorine atoms makes the trifluoromethyl group a strong electron-withdrawing substituent, which can influence the acidity or basicity of nearby functional groups. cymitquimica.com Furthermore, the trifluoromethyl group can enhance a molecule's metabolic stability and lipophilicity, properties that are highly desirable in the development of new pharmaceuticals. cymitquimica.com

The bromine substituent, a halogen, also plays a critical role. The carbon-bromine bond is a versatile functional group in organic synthesis. It can be readily transformed into other functional groups through various chemical reactions. ontosight.ai Importantly, the bromine atom in 5-Bromo-2-(trifluoromethyl)pyrimidine makes the molecule an excellent substrate for cross-coupling reactions, such as the Suzuki-Miyaura coupling, which are powerful methods for forming new carbon-carbon bonds. researchgate.net

Overview of Research Trends Pertaining to Halogenated Trifluoromethyl Pyrimidines

The combination of a halogen and a trifluoromethyl group on a pyrimidine ring, as seen in this compound, is a strategic design element in modern synthetic chemistry. Research in this area is often focused on leveraging the unique reactivity of this class of compounds to build molecular complexity. A significant trend involves the use of these molecules as key intermediates in the synthesis of novel compounds with potential therapeutic applications. For instance, this compound has been utilized in the preparation of pyrimidinone compounds that act as inhibitors of lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme implicated in cardiovascular disease. chemicalbook.com

The reactivity of the C-Br bond allows for the introduction of various aryl and heteroaryl groups via palladium-catalyzed cross-coupling reactions, enabling the creation of large libraries of diverse molecules for biological screening. The trifluoromethyl group, in turn, often enhances the biological activity and pharmacokinetic properties of the resulting compounds. The exploration of new synthetic methodologies that utilize halogenated trifluoromethyl pyrimidines as building blocks continues to be an active area of research, driven by the demand for novel molecules in drug discovery and materials science.

Compound Properties and Synthesis

Below are tables detailing the key properties of this compound and a summary of a reported synthesis method.

| Property | Value | Source |

|---|---|---|

| CAS Number | 799557-86-1 | nih.gov |

| Molecular Formula | C5H2BrF3N2 | nih.gov |

| Molecular Weight | 226.98 g/mol | nih.gov |

| Appearance | Pale yellow to light brown | cymitquimica.com |

| Solubility | Soluble in organic solvents like DMSO and dichloromethane; less soluble in water | cymitquimica.com |

| Starting Material | Reagents and Conditions | Yield | Source |

|---|---|---|---|

| 2-Amino-5-bromopyrimidine | Diazotization followed by reaction with a trifluoromethylating agent. | Data not specified | guidechem.com |

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-bromo-2-(trifluoromethyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrF3N2/c6-3-1-10-4(11-2-3)5(7,8)9/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIFDWXWNFKZVEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60652827 | |

| Record name | 5-Bromo-2-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60652827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

799557-86-1 | |

| Record name | 5-Bromo-2-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60652827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-2-(trifluoromethyl)pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 5 Bromo 2 Trifluoromethyl Pyrimidine

Established Synthetic Routes to 5-Bromo-2-(trifluoromethyl)pyrimidine

The preparation of this compound can be accomplished through several well-documented synthetic pathways. These routes include both single-step and multi-step strategies, as well as methods focused on the direct introduction of the bromo and trifluoromethyl functionalities onto the pyrimidine (B1678525) core.

One-Step Synthesis from 2-Bromomalonaldehyde (B19672) and Amidine Compounds

A direct and efficient one-step synthesis of 5-bromo-2-substituted pyrimidine compounds has been developed, utilizing 2-bromomalonaldehyde and various amidine compounds as the primary reactants. google.com This method is characterized by its operational simplicity, safety, short reaction time, and cost-effectiveness, making it suitable for large-scale production in the pharmaceutical and chemical industries. google.com

The general procedure involves the dropwise addition of an amidine compound solution to a solution of 2-bromomalonaldehyde at a temperature range of 60–90°C. Following the initial addition, the reaction temperature is elevated to 70–105°C to drive the reaction to completion. google.com The use of a protic acid as a solvent for both reactants is a key feature of this process. google.com

Table 1: Reaction Parameters for the One-Step Synthesis of 5-Bromo-2-substituted Pyrimidines

| Parameter | Condition | Reference |

|---|---|---|

| Starting Materials | 2-Bromomalonaldehyde, Amidine Compounds | google.com |

| Initial Temperature | 60–90°C | google.com |

| Reaction Temperature | 70–105°C | google.com |

| Solvent | Protic Acid | google.com |

Multi-Step Synthesis Approaches

In addition to one-pot methodologies, multi-step synthetic sequences offer alternative pathways to this compound, often starting from more readily available or specialized precursors.

A multi-step synthesis has been reported for a structurally related compound, 5-bromo-2-methyl-3-(trifluoromethyl)pyridine, which begins with 2-chloro-3-trifluoromethyl-5-nitropyridine. google.com This pathway, while not directly yielding the target pyrimidine, demonstrates the utility of this precursor in constructing halogenated, trifluoromethylated nitrogen heterocycles. The initial step involves the reaction of 2-chloro-3-trifluoromethyl-5-nitropyridine with diethyl malonate in the presence of sodium hydride in tetrahydrofuran (B95107) to yield 2-(5-nitro-3-(trifluoromethyl)pyridin-2-yl)malonic acid dimethyl ester. google.com Subsequent transformations, including reduction and diazotization, lead to the final brominated product. google.com This approach highlights a potential, albeit indirect, route that could be adapted for the synthesis of the target pyrimidine.

An efficient palladium-catalyzed cross-coupling method for 5-bromo-1,2,3-triazine (B172147) has been developed, which allows for the synthesis of various (hetero)aryl-1,2,3-triazines. researchgate.net A key feature of this methodology is the subsequent diversification of the resulting triazine products, which can be converted into other nitrogen-containing heterocycles, including pyrimidines. researchgate.net This transformation provides a strategic link between triazine and pyrimidine scaffolds, offering a novel synthetic entry to substituted pyrimidines. The conversion of the 5-substituted-1,2,3-triazine to a pyrimidine can be achieved in high yields, representing a two-step process from the initial bromotriazine. researchgate.netresearchgate.net

Direct Trifluoromethylation and Bromination Strategies

The direct introduction of bromo and trifluoromethyl groups onto a pre-existing pyrimidine ring represents another important synthetic strategy.

Direct bromination of pyrimidines at the C-5 position can be achieved using various brominating agents. fiu.edunih.gov One effective method employs 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH or DBH) in aprotic solvents such as dichloromethane, acetonitrile (B52724), or dimethylformamide. fiu.edu The efficiency of this bromination can be enhanced by the addition of Lewis acids like trimethylsilyl (B98337) trifluoromethanesulfonate. fiu.edunih.gov Other established methods for the 5-bromination of pyrimidine derivatives include the use of bromine in acetic anhydride (B1165640) and acetic acid, bromine in water, or N-bromosuccinimide (NBS) in DMF. fiu.edu

The introduction of a trifluoromethyl group onto a pyrimidine ring is a crucial step in the synthesis of many biologically active molecules. researchgate.net While direct trifluoromethylation of pyrimidines can present selectivity challenges, various methods have been developed to achieve this transformation. These include transition metal-catalyzed and transition metal-free trifluoromethylation reactions, as well as photochemically promoted methods. researchgate.net One-pot multi-component reactions have also been established to synthesize 5-trifluoromethyl pyrimidine derivatives, avoiding the selectivity issues associated with direct trifluoromethylation. researchgate.net

Advanced Synthetic Transformations Involving this compound

The synthetic utility of this compound is further underscored by its participation in a variety of advanced synthetic transformations. The bromo substituent at the 5-position serves as a versatile handle for cross-coupling reactions, allowing for the introduction of a wide array of functional groups.

For instance, pyrimidine derivatives bearing a halogen are frequently employed in transition metal-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. nih.gov These reactions are fundamental in the synthesis of complex molecules with potential pharmaceutical applications. The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the pyrimidine ring and the C-Br bond, potentially facilitating certain coupling reactions.

Furthermore, the trifluoromethyl group itself can be involved in or influence subsequent chemical modifications. The synthesis of novel trifluoromethyl pyrimidine derivatives bearing an amide moiety has been reported, showcasing the ability to build upon the core structure. nih.gov Additionally, the pyrimidine ring system can undergo cyclocondensation reactions to form fused heterocyclic systems, such as thiazolo[4,5-d]pyrimidines. mdpi.com

Table 2: Summary of Synthetic Transformations

| Transformation Type | Description | Reference |

|---|---|---|

| Cross-Coupling Reactions | Palladium-catalyzed reactions utilizing the bromo substituent for C-C and C-heteroatom bond formation. | researchgate.netnih.gov |

| Amide Bond Formation | Synthesis of derivatives containing an amide moiety linked to the pyrimidine core. | nih.gov |

| Cyclocondensation Reactions | Formation of fused heterocyclic systems, such as thiazolo[4,5-d]pyrimidines. | mdpi.com |

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are extensively used to functionalize this compound. nih.gov The bromine atom at the C-5 position is particularly amenable to such transformations.

The Suzuki-Miyaura coupling is a widely used method for creating C-C bonds between sp2-hybridized carbon atoms, making it ideal for synthesizing biaryl and heteroaryl compounds. mdpi.com In the context of this compound, this reaction facilitates the introduction of various aryl and heteroaryl moieties at the C-5 position. The reaction typically involves a palladium catalyst, a base, and an organoboron reagent (e.g., a boronic acid or ester). nih.govresearchgate.net

The general reaction scheme involves the coupling of this compound with an aryl or heteroaryl boronic acid in the presence of a palladium catalyst and a base. The electron-withdrawing nature of the trifluoromethyl group and the pyrimidine ring can influence the reactivity of the C-Br bond. Microwave-assisted protocols have been shown to accelerate these reactions, often leading to higher yields and shorter reaction times. rsc.org

Table 1: Typical Conditions for Suzuki-Miyaura Coupling of this compound

| Component | Example | Purpose |

|---|---|---|

| Substrate | This compound | The electrophilic partner. |

| Coupling Partner | Arylboronic acid (e.g., Phenylboronic acid) | The nucleophilic partner. |

| Catalyst | Pd(PPh₃)₄, XPhosPdG2 | Facilitates oxidative addition and reductive elimination. nih.govmdpi.com |

| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | Activates the organoboron species. nih.govmdpi.com |

| Solvent | 1,4-Dioxane/Water, DMF, Toluene | Provides the reaction medium. mdpi.comwikipedia.org |

| Conditions | Thermal heating (80-110 °C) or Microwave irradiation | Provides energy to overcome the activation barrier. nih.govrsc.org |

The Sonogashira coupling is a reliable method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is instrumental for introducing alkyne functionalities onto the pyrimidine ring at the C-5 position, yielding 5-alkynyl-2-(trifluoromethyl)pyrimidines. These products are valuable intermediates for further transformations or as final targets in various applications.

The reaction is co-catalyzed by palladium and copper complexes and requires a base, typically an amine, which can also serve as the solvent. wikipedia.org The process is known for its mild reaction conditions and tolerance of a wide range of functional groups. mdpi.com Copper-free Sonogashira couplings have also been developed to avoid issues related to the copper co-catalyst. wikipedia.org

Table 2: Typical Conditions for Sonogashira Coupling of this compound

| Component | Example | Purpose |

|---|---|---|

| Substrate | This compound | The electrophilic partner. |

| Coupling Partner | Terminal Alkyne (e.g., Phenylacetylene) | The nucleophilic partner. |

| Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | The primary palladium catalyst. |

| Co-catalyst | Copper(I) iodide (CuI) | Activates the alkyne. soton.ac.uk |

| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA) | Acts as a base and often as a solvent. wikipedia.org |

| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF) | Provides the reaction medium. |

| Conditions | Room temperature to moderate heating | Mild conditions are typically sufficient. wikipedia.orgsoton.ac.uk |

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing aromatic rings that are electron-deficient. libretexts.org The pyrimidine ring in this compound is inherently electron-poor due to the two nitrogen atoms. This electron deficiency is significantly enhanced by the potent electron-withdrawing trifluoromethyl group at the C-2 position. youtube.com

This electronic setup activates the ring towards attack by nucleophiles. While the bromine at C-5 can act as a leaving group, the positions ortho and para to the activating trifluoromethyl group (C-4 and C-6) are also activated. The SNAr mechanism proceeds via an addition-elimination pathway, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The stability of this intermediate is crucial for the reaction to proceed. The strong electron-withdrawing trifluoromethyl group effectively stabilizes the negative charge of the Meisenheimer complex, facilitating the substitution. youtube.com Common nucleophiles used in these reactions include alkoxides, amines, and thiols.

Regioselective Deprotonation and Functionalization

The acidic protons on the pyrimidine ring, particularly at the C-4 and C-6 positions, can be selectively removed by a strong base, a process known as deprotonation or metalation. This generates a potent nucleophilic pyrimidinyl anion that can react with various electrophiles, allowing for the introduction of a wide range of functional groups.

For pyrimidine systems, directed ortho-metalation is a powerful strategy. In this compound, the most acidic ring proton is expected to be at the C-4 or C-6 position due to the inductive effects of the adjacent nitrogen atoms and the trifluoromethyl group. Using a strong base like lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi) at low temperatures can achieve regioselective deprotonation. nih.gov The resulting lithiated intermediate can then be quenched with an electrophile (e.g., aldehydes, ketones, alkyl halides) to install a new substituent. This method provides a regioselective route to functionalized pyrimidines that may be difficult to access through other means. nih.gov

Green Chemistry Principles in the Synthesis of this compound

Applying the principles of green chemistry to the synthesis and functionalization of this compound aims to reduce environmental impact and improve process efficiency. researchgate.net Key strategies include the use of safer solvents, energy-efficient reaction conditions, and catalytic methods. rasayanjournal.co.inyoutube.com

Safer Solvents: Traditional syntheses often use hazardous organic solvents. Green chemistry encourages replacing these with more benign alternatives like water, ethanol, or ionic liquids. nih.gov For instance, Suzuki-Miyaura and Sonogashira reactions can sometimes be performed in aqueous media. wikipedia.orgmdpi.com

Energy Efficiency: Microwave-assisted synthesis is a prominent green technique that can significantly reduce reaction times from hours to minutes, leading to substantial energy savings and often improved product yields. nih.govrsc.org Mechanochemistry, where reactions are induced by mechanical force, can minimize or eliminate the need for solvents altogether. nih.gov

Catalysis: The use of highly efficient and recyclable catalysts aligns with green chemistry principles by reducing waste. rasayanjournal.co.in Developing catalysts that can operate under milder conditions (lower temperatures and pressures) and in greener solvents is an active area of research.

Atom Economy: Synthetic routes are designed to maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. youtube.com Cross-coupling reactions generally have good atom economy compared to classical methods that may require stoichiometric reagents.

By integrating these principles, the synthesis of derivatives of this compound can be made more sustainable and environmentally responsible.

Reactivity and Reaction Mechanisms of 5 Bromo 2 Trifluoromethyl Pyrimidine

Electrophilic and Nucleophilic Reactivity Profiles

The pyrimidine (B1678525) ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This deficiency is significantly amplified by the potent electron-withdrawing nature of the trifluoromethyl (-CF3) group at the C2 position. Consequently, the aromatic system is highly deactivated towards electrophilic aromatic substitution (EAS). lumenlearning.comlibretexts.orglibretexts.org Reactions that typically proceed via the attack of an electrophile on an aromatic ring require harsh conditions and are generally not favored for this compound. lumenlearning.comlibretexts.org The initial attack by an electrophile to form the requisite carbocation intermediate (an arenium ion) is energetically unfavorable due to the already low electron density of the ring system. libretexts.orgquora.com

Conversely, the pronounced electron-poor character of the ring makes 5-Bromo-2-(trifluoromethyl)pyrimidine an excellent substrate for nucleophilic aromatic substitution (SNAr). nih.govyoutube.com The ring system can readily accommodate the negative charge developed in the intermediate (a Meisenheimer-like complex) formed upon nucleophilic attack. nih.gov This reaction typically proceeds via a two-step addition-elimination mechanism where a nucleophile attacks an electron-deficient carbon atom, followed by the departure of a leaving group. nih.govyoutube.com In this molecule, the bromine atom serves as a potential leaving group, and the carbons of the pyrimidine ring are activated for attack.

Role of Bromine and Trifluoromethyl Groups in Directing Reactivity

The reactivity of this compound is precisely directed by its two key substituents.

Trifluoromethyl Group (-CF3): As one of the strongest electron-withdrawing groups in organic chemistry, the -CF3 group at the C2 position exerts a powerful negative inductive effect (-I). This effect drastically lowers the electron density across the entire pyrimidine ring, which is the primary reason for the molecule's high susceptibility to nucleophilic attack and its resistance to electrophilic attack. stackexchange.com

Bromine Atom (-Br): The bromine atom at the C5 position has a dual role. While it is an electron-withdrawing group via induction, its most significant contribution to the molecule's reactivity is its function as an excellent leaving group in two major classes of reactions:

Nucleophilic Aromatic Substitution (SNAr): Although SNAr is possible, the primary role of the bromine atom is in transition-metal-catalyzed reactions.

Transition-Metal-Catalyzed Cross-Coupling: The carbon-bromine (C-Br) bond at the 5-position is the principal reactive site for a vast array of palladium- and copper-catalyzed cross-coupling reactions. This allows the bromine to be replaced with a wide variety of carbon-based or heteroatom-based functional groups, making it a versatile synthetic "handle" for molecular elaboration.

Catalytic Transformations of this compound

The C5-Br bond is the primary focal point for catalytic transformations, enabling the synthesis of a diverse range of complex derivatives.

Palladium catalysis is the most utilized method for the functionalization of this compound. The C-Br bond readily participates in oxidative addition to Pd(0) complexes, initiating several powerful cross-coupling reactions. wikipedia.orglibretexts.org

Suzuki-Miyaura Coupling: This reaction couples the pyrimidine core with boronic acids or their esters to form new carbon-carbon bonds. It is widely used to introduce aryl or vinyl substituents at the 5-position. wikipedia.orgorganic-chemistry.org

Sonogashira Coupling: This reaction allows for the formation of a C-C bond between the C5 position of the pyrimidine and a terminal alkyne, providing access to 5-alkynylpyrimidine derivatives. wikipedia.orgorganic-chemistry.org This reaction typically employs both a palladium catalyst and a copper(I) co-catalyst. wikipedia.org

Other palladium-catalyzed reactions, such as Heck, Stille, and Buchwald-Hartwig amination, are also mechanistically feasible, further highlighting the versatility of the C-Br bond as a synthetic linchpin.

Copper catalysts offer alternative and sometimes complementary reactivity to palladium systems. Copper(I) iodide, for instance, is used in the synthesis of this compound itself, indicating the utility of copper in transformations involving this heterocyclic system. chemicalbook.com Copper-catalyzed reactions, such as Ullmann-type couplings, can be employed to form C-N, C-O, or C-S bonds at the C5-position, often with nitrogen, oxygen, or sulfur nucleophiles. acs.org

Representative Catalytic Reactions

Mechanistic Studies of Key Reactions

The mechanisms of the most important transformations of this compound are well-understood.

Palladium-Catalyzed Cross-Coupling (e.g., Suzuki Reaction): The catalytic cycle is a well-established sequence of three main steps. wikipedia.orglibretexts.org

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of this compound to form a square planar Pd(II) complex. This is often the rate-determining step of the cycle. libretexts.org

Transmetalation: The organic group from the organoboron reagent (activated by a base) is transferred to the palladium center, displacing the bromide ligand. wikipedia.org

Reductive Elimination: The two organic fragments (the pyrimidyl group and the newly transferred group) are coupled and eliminated from the palladium center, forming the final product and regenerating the Pd(0) catalyst, which can then re-enter the cycle. libretexts.org

Nucleophilic Aromatic Substitution (SNAr): This reaction proceeds through a stepwise mechanism. nih.gov

Addition: A nucleophile attacks one of the electron-poor carbon atoms of the pyrimidine ring. This forms a high-energy, negatively charged intermediate known as a Meisenheimer complex, where the aromaticity of the ring is temporarily broken.

Elimination: The aromaticity is restored by the expulsion of the leaving group (in this case, the bromide ion), yielding the substituted product.

The stability of the Meisenheimer intermediate is crucial and is enhanced by the strong electron-withdrawing capabilities of both the ring nitrogens and the trifluoromethyl substituent. nih.gov

Table of Mentioned Compounds

Computational and Theoretical Investigations of 5 Bromo 2 Trifluoromethyl Pyrimidine

Quantum Chemical Studies

Density Functional Theory (DFT) Calculations

Comprehensive Density Functional Theory (DFT) calculations, a common method for investigating the electronic structure of molecules, have not been published for 5-Bromo-2-(trifluoromethyl)pyrimidine.

There are no available studies presenting the optimized molecular geometries or a detailed conformational analysis for this specific molecule.

Specific data on the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), their energy gap, or visualizations of the molecular orbitals for this compound are not available in published research.

No vibrational frequency calculations or spectral assignments (such as IR or Raman) based on theoretical calculations for this compound have been documented in the literature.

There are no published values for the molecular electronic dipole moment or polarizability of this compound derived from quantum chemical calculations.

Investigations into the first-order hyperpolarizability and other nonlinear optical (NLO) properties of this compound have not been reported in the scientific literature.

Ab Initio Methods

Ab initio quantum chemistry methods are based on first principles, utilizing the fundamental laws of quantum mechanics without the use of experimental data for parametrization. These methods are instrumental in determining the electronic structure, geometry, and energetic properties of molecules. For pyrimidine (B1678525) derivatives, techniques like Density Functional Theory (DFT) are commonly employed to gain insight into their molecular characteristics.

While specific ab initio studies focused exclusively on this compound are not extensively detailed in the public literature, the methodologies are well-established for this class of compounds. For instance, computational studies on various substituted pyrimidines often use DFT with specific basis sets, such as B3LYP/6-31+G(d,p), to perform geometry optimization and calculate electronic properties. nih.gov Such calculations can determine parameters like total energies, relative energies, bond lengths, bond angles, dipole moments, and molecular electrostatic potentials (MEP). researchgate.net

These methods allow researchers to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms.

Calculate Electronic Properties: Investigate the distribution of electrons within the molecule, which is key to understanding its reactivity. This includes calculating HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, the gap between which indicates the molecule's chemical reactivity and stability. researchgate.net

Predict Spectroscopic Signatures: Compute vibrational frequencies that can be correlated with experimental FT-IR and Raman spectra to confirm molecular structure. google.com

Analyze Charge Distribution: Use techniques like Natural Bond Orbital (NBO) analysis to understand charge transfer and intramolecular interactions.

In studies of related pyrimidine derivatives, ab initio methods have been used to estimate properties like acidity (pKa values) by calculating the energy differences between a compound and its dissociated forms. nih.gov These theoretical approaches provide a foundational understanding of a molecule's inherent properties, which informs further investigation into its behavior.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the dynamic behavior, conformational changes, and intermolecular interactions of a compound.

For pyrimidine-based compounds, MD simulations are particularly valuable in the context of their interactions with biological macromolecules, such as proteins or nucleic acids. mdpi.com Although specific MD simulation studies for this compound are not prominently published, the general application of this technique to similar molecules involves several key steps:

System Setup: The molecule of interest is placed in a simulated environment, typically a box of solvent molecules (like water), to mimic physiological conditions.

Force Field Application: A force field, which is a set of parameters describing the potential energy of the system, is applied. This governs the interactions between all atoms.

Simulation Run: The simulation proceeds in discrete time steps, calculating the forces on each atom and updating their positions and velocities. This generates a trajectory of the molecule's movement.

Analysis of the resulting trajectory can reveal stable conformations, binding affinities to target sites, and the stability of a ligand-protein complex. mdpi.com For example, in drug discovery research, MD simulations are used to test the stability of a docked ligand within the active site of a protein, providing insights that static docking models cannot. mdpi.com These simulations help in understanding how a molecule like a pyrimidine derivative might behave in a dynamic biological environment.

Structure-Reactivity Relationships from Computational Data

Computational data provides a quantitative basis for understanding the relationship between a molecule's structure and its chemical reactivity. For this compound, various molecular descriptors can be calculated to predict its behavior. These properties, often derived from DFT or other computational methods, are available through chemical databases.

The presence of a bromine atom at the 5-position and a trifluoromethyl group at the 2-position significantly influences the electronic properties and reactivity of the pyrimidine ring. The trifluoromethyl group is a strong electron-withdrawing group, which can affect the electron density across the aromatic system. The bromine atom can participate in various chemical reactions, including palladium-catalyzed cross-coupling reactions. mdpi.com

Computed properties provide quantitative insights into these characteristics. For example, the XLogP3 value suggests the lipophilicity of the molecule, which is a critical parameter in medicinal chemistry. The polar surface area (PSA) is another important descriptor related to a molecule's permeability across biological membranes.

Below are tables of computationally derived properties for this compound.

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 226.98 g/mol | PubChem |

| XLogP3-AA (Lipophilicity) | 1.8 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

| Exact Mass | 225.93535 Da | PubChem |

| Monoisotopic Mass | 225.93535 Da | PubChem |

| Topological Polar Surface Area | 25.8 Ų | PubChem |

| Heavy Atom Count | 11 | PubChem |

| Complexity | 194 | PubChem |

Further computational predictions relate to the molecule's behavior in mass spectrometry analyses.

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 226.94263 | 135.4 |

| [M+Na]+ | 248.92457 | 149.2 |

| [M-H]- | 224.92807 | 136.1 |

| [M+NH4]+ | 243.96917 | 155.0 |

| [M+K]+ | 264.89851 | 138.0 |

Data sourced from PubChemLite, calculated using CCSbase. m/z refers to the mass-to-charge ratio.

These computational descriptors are fundamental to quantitative structure-activity relationship (QSAR) studies, which aim to correlate such properties with biological activity or chemical reactivity, thereby guiding the design of new molecules with desired characteristics. nih.gov

Spectroscopic Characterization and Analytical Methodologies for 5 Bromo 2 Trifluoromethyl Pyrimidine

Advanced Spectroscopic Techniques

Advanced spectroscopic techniques are indispensable for the unambiguous identification and structural analysis of 5-Bromo-2-(trifluoromethyl)pyrimidine. By probing the interactions of the molecule with electromagnetic radiation, these methods offer detailed insights into its chemical environment.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules by mapping the magnetic fields around atomic nuclei. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectroscopy are particularly informative.

Proton NMR (¹H NMR) spectroscopy provides information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule. In the case of this compound, the pyrimidine (B1678525) ring contains two hydrogen atoms. Their chemical shifts are influenced by the electronegativity of the neighboring nitrogen atoms, the bromine atom, and the trifluoromethyl group. The electron-withdrawing nature of these substituents typically results in a downfield shift of the proton signals.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Solvent |

| H-4/H-6 | 8.95 | s | CDCl₃ |

Note: The specific assignment of the singlet at 8.95 ppm to either the H-4 or H-6 proton is often interchangeable in the literature without further 2D NMR analysis.

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the types of carbon atoms in a molecule. The spectrum for this compound will show distinct signals for each of the five carbon atoms in the molecule. The chemical shifts are significantly affected by the attached functional groups. The carbon atom of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The carbons of the pyrimidine ring will have their resonances influenced by the nitrogen atoms and the bromine substituent.

| Carbon | Chemical Shift (δ, ppm) | Multiplicity (due to ¹⁹F coupling) | Solvent |

| C-2 | 155.0-160.0 | q | CDCl₃ |

| C-4/C-6 | 158.0-162.0 | s | CDCl₃ |

| C-5 | 115.0-120.0 | s | CDCl₃ |

| CF₃ | 118.0-122.0 | q | CDCl₃ |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration. The ranges provided are typical for such a system.

Fluorine-19 NMR (¹⁹F NMR) spectroscopy is a highly sensitive technique for analyzing fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum is expected to show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal provides a unique fingerprint for the trifluoromethyl group in this specific chemical environment.

| Fluorine Group | Chemical Shift (δ, ppm) | Reference | Solvent |

| -CF₃ | -60 to -70 | CFCl₃ | CDCl₃ |

Fourier Transform-Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule's vibrational modes. The resulting spectrum provides information about the functional groups present in the molecule. For this compound, characteristic absorption bands are expected for the C-H, C=N, C=C, C-Br, and C-F bonds.

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000-3100 | Medium |

| C=N Stretch (pyrimidine ring) | 1550-1600 | Strong |

| C=C Stretch (pyrimidine ring) | 1450-1500 | Strong |

| C-F Stretch (CF₃ group) | 1100-1300 | Very Strong |

| C-Br Stretch | 500-600 | Medium |

Fourier Transform-Raman (FT-Raman) spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly useful for observing non-polar bonds and symmetric vibrations. The FT-Raman spectrum of this compound would be expected to show strong signals for the pyrimidine ring vibrations and the C-Br stretch.

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| Pyrimidine Ring Breathing | 980-1020 | Strong |

| C-CF₃ Stretch | 700-800 | Medium |

| C-Br Stretch | 500-600 | Strong |

UV-Visible (UV-Vis) Spectroscopy

UV-Visible spectroscopy is a valuable tool for analyzing compounds containing chromophores, which are parts of a molecule that absorb light in the ultraviolet or visible regions of the electromagnetic spectrum. The pyrimidine ring in this compound contains π-electrons and non-bonding electrons (n-electrons) on the nitrogen atoms, making it UV-active.

Table 1: General UV Absorption Characteristics of Pyrimidine Derivatives

| Transition Type | Typical Wavelength Region | Relative Intensity |

|---|---|---|

| π–π* | Shorter Wavelength (e.g., < 280 nm) | High |

| n–π* | Longer Wavelength (e.g., > 280 nm) | Low |

Note: This table represents generalized data for pyrimidine systems; specific values for this compound may vary.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of a compound's molecular weight and elemental composition. For this compound, HRMS provides a highly accurate mass measurement, which is crucial for confirming its molecular formula, C₅H₂BrF₃N₂.

The calculated monoisotopic mass of this compound is 225.93535 Da. nih.gov In a mass spectrum, the presence of a bromine atom is highly characteristic. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. This results in a distinctive isotopic pattern for the molecular ion (M⁺), which will appear as two peaks of nearly equal intensity separated by 2 m/z units (e.g., at m/z 226 and 228). This "M, M+2" pattern is a definitive indicator of a monobrominated compound.

While a full experimental spectrum detailing all fragmentation pathways is not available, general principles of mass spectral fragmentation can predict the behavior of this compound upon ionization. chemguide.co.uklibretexts.org Common fragmentation pathways for such molecules could include the loss of the bromine atom ([M-Br]⁺), the trifluoromethyl group ([M-CF₃]⁺), or cleavage of the pyrimidine ring itself, leading to various smaller charged fragments. researchgate.net

Table 2: Key Mass Spectrometry Data for this compound

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₅H₂BrF₃N₂ | nih.gov |

| Calculated Monoisotopic Mass | 225.93535 Da | nih.gov |

| Nominal Molecular Weight | 226.98 g/mol | nih.gov |

Chromatographic Separation and Purity Assessment

Chromatographic methods are fundamental for separating this compound from reaction impurities and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing the purity of non-volatile compounds like this compound. In a typical reverse-phase HPLC setup, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase.

While specific, validated methods for this compound are proprietary, a general approach can be outlined based on methods for similar aromatic compounds. srce.hrsielc.com The mobile phase often consists of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, run in either an isocratic (constant composition) or gradient (changing composition) mode to achieve optimal separation. Detection is commonly performed using a UV detector set at a wavelength where the compound exhibits strong absorbance. For instance, a patent mentions purity determination of a related compound by an "HPLC Method 003 V01," indicating standardized methods are used in industrial settings. chemicalbook.com

Table 3: Representative HPLC Method Parameters for Analysis

| Parameter | Typical Condition |

|---|---|

| Column | Reverse-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water mixture |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV Absorbance (e.g., at 224 nm or λmax) |

| Column Temperature | Ambient or controlled (e.g., 30-50 °C) |

Note: These are illustrative parameters and require optimization for specific analyses.

Gas Chromatography (GC)

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is suitable for the analysis of volatile and thermally stable compounds. Given that many pyrimidine derivatives may require derivatization to increase their volatility for GC analysis, this method may be used for specific impurity profiling. nih.gov

A potential GC-MS method would involve injecting the sample into a heated inlet, where it is vaporized and carried by an inert gas (e.g., helium) through a capillary column. ijpsr.com The column, often coated with a nonpolar stationary phase like 5% polysilarylene, separates components based on their boiling points and interactions with the phase. ijpsr.com A temperature gradient is typically applied to the column oven to facilitate the elution of compounds. The mass spectrometer then detects and identifies the separated components.

Table 4: Potential GC-MS Parameters for Analysis

| Parameter | Typical Condition |

|---|---|

| Column | Capillary column (e.g., ZB-5 MS, 30 m x 0.32 mm) |

| Carrier Gas | Helium |

| Inlet Temperature | ~230 °C |

| Oven Program | Temperature gradient (e.g., start at 100°C, ramp to 250°C) |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Impact (EI) |

Note: These parameters are based on general methods for related compounds and would need specific development.

X-ray Diffraction Studies for Solid-State Characterization

While the specific crystal structure of this compound has not been reported in the searched literature, data from the closely related compound 5-Bromo-2-iodopyrimidine offers a valuable comparison for the type of structural information that can be obtained. researchgate.net The study of this iodo-analogue revealed its crystal system, space group, and unit cell dimensions through single-crystal X-ray analysis. researchgate.net Such data would be crucial for understanding the solid-state properties of this compound, including polymorphism and intermolecular interactions.

Table 5: Crystal Structure Data for the Analogous Compound 5-Bromo-2-iodopyrimidine

| Parameter | Value |

|---|---|

| Chemical Formula | C₄H₂BrIN₂ |

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| a (Å) | 6.1410 (12) |

| b (Å) | 6.7890 (14) |

| c (Å) | 16.071 (3) |

| V (ų) | 670.0 (2) |

Source: Data for 5-Bromo-2-iodopyrimidine from Acta Crystallographica Section E. researchgate.net

Medicinal Chemistry and Biological Applications of 5 Bromo 2 Trifluoromethyl Pyrimidine Derivatives

Structure-Activity Relationship (SAR) Studies of Pyrimidine (B1678525) Scaffolds

The biological activity of pyrimidine derivatives is highly dependent on the nature and position of substituents on the pyrimidine ring. nih.gov Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of these compounds.

For instance, in the development of antifungal agents, linking an amide moiety to the trifluoromethyl pyrimidine backbone through an oxygen ether has been a successful strategy. frontiersin.org The type and substitution pattern on the aromatic rings of the amide portion significantly influence the antifungal potency. A study of trifluoromethyl pyrimidine derivatives bearing an amide moiety showed that compounds with specific substitutions on the phenyl ring exhibited potent activity against fungi like Botrytis cinerea. nih.govfrontiersin.org Specifically, the presence of a halogen on the benzene (B151609) ring of the amide was found to improve antifungal activity. frontiersin.org

In the context of anticancer agents, fusing the pyrimidine ring with other heterocyclic systems, such as thiazole, has yielded promising results. In a series of 5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives, the introduction of a chlorine atom at the 7-position of the thiazolo[4,5-d]pyrimidine (B1250722) scaffold led to increased cytotoxic activity compared to the 7-oxo derivatives. mdpi.com For endothelin receptor antagonists, SAR studies revealed that attaching a 5-bromo or 5-methylthio-pyrimidine to an ethylene (B1197577) glycol linker enhanced potency. acs.org However, a 4,6-disubstitution pattern on the core pyrimidine resulted in poorly active compounds, highlighting the critical role of the substitution geometry. acs.org

These examples underscore the principle that minor structural modifications to the pyrimidine scaffold and its substituents can lead to significant changes in biological activity, guiding the rational design of more effective and selective drugs. researchgate.net

Applications in Drug Discovery and Development

Derivatives of 5-Bromo-2-(trifluoromethyl)pyrimidine have shown significant promise as antifungal agents. Researchers have synthesized and evaluated various series of these compounds against a range of plant-pathogenic fungi.

In one study, novel trifluoromethyl pyrimidine derivatives featuring an amide moiety were tested for their in vitro antifungal properties. frontiersin.org Several of these compounds demonstrated excellent activity. For example, compounds 5b, 5j, and 5l showed inhibition rates of 96.76%, 96.84%, and 100%, respectively, against Botrytis cinerea, which were comparable or superior to the commercial fungicide tebuconazole (B1682727). frontiersin.org Another compound, 5v, was found to be as effective as tebuconazole against Sclerotinia sclerotiorum. frontiersin.org

Another study focused on pyrimidine derivatives containing an amide moiety, where specific compounds exhibited potent and selective antifungal action. nih.govnih.gov Notably, 5-bromo-2-fluoro-N-(2-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide (5f) and 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide (5o) displayed 100% inhibition of Phomopsis sp. at a concentration of 50 µg/ml. nih.gov Compound 5o, in particular, showed an excellent EC50 value of 10.5 µg/ml against Phompsis sp., significantly better than the control drug Pyrimethanil (32.1 µg/ml). nih.govnih.gov

| Compound | Fungus | Inhibition Rate (%) at 50 µg/ml | Reference |

|---|---|---|---|

| Compound 5j | Botrytis cinerea | 96.84 | frontiersin.org |

| Compound 5l | Botrytis cinerea | 100 | frontiersin.org |

| Compound 5v | Sclerotinia sclerotiorum | 82.73 | frontiersin.org |

| Tebuconazole (Control) | Botrytis cinerea | 96.45 | frontiersin.org |

| Compound 5f | Phomopsis sp. | 100 | nih.gov |

| Compound 5o | Phomopsis sp. | 100 | nih.gov |

| Pyrimethanil (Control) | Phomopsis sp. | 85.1 | nih.gov |

The pyrimidine scaffold is a well-established pharmacophore in the design of anticancer drugs, and derivatives of this compound have been extensively investigated for their cytotoxic effects against various cancer cell lines. gsconlinepress.comnih.gov

A series of novel trifluoromethyl-substituted pyrimidine derivatives were synthesized and evaluated for their anti-proliferative activity. bohrium.com Compounds XXId and XXIe were found to have significant activity against the PC-3 prostate cancer cell line, with IC50 values of 4.42 µmol/L and 4.85 µmol/L, respectively. bohrium.com Fused pyrimidine systems have also been explored; new 5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives were synthesized and tested against several human cancer cell lines. mdpi.com Among these, 7-Chloro-3-phenyl-5-(trifluoromethyl) nih.govbohrium.comthiazolo[4,5-d]pyrimidine-2(3H)-thione (compound 3b) was identified as the most active. mdpi.com

Furthermore, trifluoromethyl pyrimidine derivatives containing an amide moiety have demonstrated anticancer potential. nih.gov In vitro tests against four human cancer cell lines (PC3, K562, Hela, and A549) showed that several compounds had moderate activity. nih.gov Specifically, compounds 5l, 5n, 5o, 5r, and 5v displayed notable activity against the PC3 cell line, with inhibition rates ranging from 50.52% to 64.20% at a concentration of 5 µg/ml. nih.gov

| Compound | Cell Line | Activity (IC50 or % Inhibition) | Reference |

|---|---|---|---|

| Compound XXId | PC-3 (Prostate) | IC50: 4.42 µmol/L | bohrium.com |

| Compound XXIe | PC-3 (Prostate) | IC50: 4.85 µmol/L | bohrium.com |

| 5-Fluorouracil (Control) | PC-3 (Prostate) | IC50: 6.39 µmol/L | bohrium.com |

| Compound 5l | PC3 (Prostate) | 54.94% inhibition at 5 µg/ml | nih.gov |

| Compound 5v | PC3 (Prostate) | 64.20% inhibition at 5 µg/ml | nih.gov |

| Doxorubicin (Control) | PC3 (Prostate) | 94.68% inhibition at 5 µg/ml | nih.gov |

| Compound 3b | C32 (Melanoma) | IC50: 24.4 µM | mdpi.com |

| Compound 3b | A375 (Melanoma) | IC50: 25.4 µM | mdpi.com |

The pyrimidine nucleus is known to be a constituent of compounds with a broad range of biological activities, including antimicrobial action. nih.govgsconlinepress.com While the general class of pyrimidine derivatives has been explored for these properties, specific research focusing on the antibacterial and broader antimicrobial effects of this compound derivatives is an emerging area.

Studies on related fluorinated compounds have shown that the inclusion of trifluoromethyl or trifluoromethoxy groups can lead to potent antibacterial and antifungal activity. nih.gov For example, certain chalcone (B49325) derivatives bearing these groups were effective against both Gram-positive and Gram-negative bacteria. nih.gov Similarly, N-(trifluoromethyl)phenyl substituted pyrazole (B372694) derivatives have been reported as effective growth inhibitors of antibiotic-resistant Gram-positive bacteria, such as MRSA. nih.gov These findings suggest that the trifluoromethyl group on the pyrimidine ring could contribute favorably to antimicrobial activity. However, extensive studies detailing the specific antibacterial spectrum and efficacy of derivatives synthesized directly from this compound are not as widely documented as their antifungal and anticancer applications. gsconlinepress.com

A significant application of this compound derivatives is in the development of endothelin (ET) receptor antagonists. The endothelin system plays a key role in vasoconstriction and cell proliferation, and its dysregulation is implicated in diseases like pulmonary arterial hypertension (PAH). nih.gov

The compound 5-bromo-2-chloropyrimidine, a close analog, is a key intermediate in the synthesis of Macitentan (Opsumit®), an orally active, potent dual ETa and ETb receptor antagonist. acs.orggoogle.comjustia.comnih.govacs.org The chemical name for Macitentan is N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide. justia.comnih.gov The discovery of Macitentan stemmed from a medicinal chemistry program that aimed to improve upon earlier ET receptor antagonists. acs.org

SAR studies during its development revealed the importance of the pyrimidine ether component. acs.org Attaching a 5-bromo-pyrimidine to the ethylene glycol side chain of the lead structure was a critical step in achieving high potency against both ETa and ETb receptors. acs.org While other substituents like methoxy (B1213986) and trifluoromethyl on the pyrimidine ring were explored, the bromo-substituent was integral to the final clinical candidate, Macitentan. acs.org

| Compound | ETa IC50 (nM) | ETb IC50 (nM) | Reference |

|---|---|---|---|

| Macitentan (17) | 0.5 | 391 | acs.org |

| Derivative with 5-methoxy-pyrimidine | 0.4 | 1450 | acs.org |

| Derivative with 5-trifluoromethyl-pyrimidine | 0.6 | 610 | acs.org |

| Derivative with 5-methylthio-pyrimidine | 0.3 | 44 | acs.org |

The pyrimidine scaffold is a cornerstone in the design of tyrosine kinase inhibitors (TKIs), which are a critical class of targeted cancer therapies. bohrium.comresearchgate.netnih.gov These drugs interfere with signaling pathways that control cell growth and proliferation, such as the one mediated by the Epidermal Growth Factor Receptor (EGFR). nih.govnih.gov Many approved TKI drugs contain a pyrimidine core. researchgate.net

Derivatives of 5-bromo-pyrimidine have been synthesized and evaluated as potent inhibitors of the Bcr-Abl kinase, the oncogenic driver in Chronic Myelogenous Leukemia (CML). researchgate.netwikipedia.orgfrontiersin.org In one study, a series of novel 5-bromo-pyrimidine derivatives were designed as analogs of the TKI Dasatinib. Several of these compounds, including 5c, 5e, 6g, 9e, 9f, and 10c, were identified as potent Bcr-Abl kinase inhibitors. researchgate.net Some analogs showed improved potency against both wild-type and mutant forms of Bcr-Abl. nih.govnih.gov

In the field of EGFR inhibitors, 5-trifluoromethylpyrimidine derivatives have been designed to target mutations that confer resistance to first-generation TKIs in non-small cell lung cancer (NSCLC). nih.gov A series of 5-trifluoromethyl-pyrimidine derivatives were developed as EGFR inhibitors, with compound 9u showing potent activity against A549, MCF-7, and PC-3 cancer cells, as well as EGFR kinase itself. nih.gov This compound was also found to induce apoptosis and cell cycle arrest in A549 cells, indicating its potential as a lead for developing new antitumor agents. nih.gov

| Compound | Target/Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| Compound 9u | EGFR Kinase | 0.091 µM | nih.gov |

| Compound 9u | A549 (Lung Cancer) | 0.35 µM | nih.gov |

| Compound 9u | MCF-7 (Breast Cancer) | 3.24 µM | nih.gov |

| Compound 9u | PC-3 (Prostate Cancer) | 5.12 µM | nih.gov |

| Compound 33 | FLT3 Kinase | 39 nM | researchgate.net |

Transient Receptor Potential A1 (TRPA1) Ion Channel Inhibitors for Pain and Respiratory Diseases

Research has increasingly pointed towards the TRPA1 ion channel as a key player in the pathophysiology of both chronic pain and respiratory ailments. nih.gov In the context of pain, TRPA1 is activated by a variety of external irritants and internal inflammatory mediators, leading to the generation of pain signals. nih.gov Therefore, blocking this channel presents a direct therapeutic strategy for pain relief.

In respiratory diseases such as asthma, TRPA1 activation in the airways can trigger bronchoconstriction, neurogenic inflammation, and coughing. Recent patent literature highlights the ongoing effort to develop TRPA1 antagonists for these conditions. nih.govresearchgate.net While many of these patents describe broad classes of compounds, the pyrimidine scaffold, particularly those containing a trifluoromethyl group, is a recurring theme.

One notable example from recent studies, although not directly starting from this compound, is the development of 7-substituted-pyrrolo[3,2-d]pyrimidine-2,4-dione derivatives as potent TRPA1 antagonists. nih.gov This underscores the value of the pyrimidine core in designing effective TRPA1 inhibitors. Another study focused on dual TRPA1 and TRPV1 antagonists utilized a 2-(trifluoromethyl)pyridine (B1195222) moiety, which is structurally analogous to the core of the subject compound, further indicating the potential of this chemical motif. nih.gov

Pharmacological Mechanisms of Action

The primary pharmacological mechanism of action for TRPA1 inhibitors derived from this compound is the non-competitive, allosteric modulation of the TRPA1 ion channel. These compounds are designed to bind to a site on the channel protein distinct from the agonist binding site. This binding event induces a conformational change in the channel, rendering it less responsive to activating stimuli.

The table below summarizes the pharmacological actions of representative pyrimidine-based TRPA1 antagonists.

| Compound Class | Mechanism of Action | Effect on TRPA1 | Therapeutic Potential |

| Pyrimidine Derivatives | Allosteric Modulation | Inhibition of ion influx | Analgesia, Anti-inflammatory |

| Pyrrolo[3,2-d]pyrimidine-2,4-diones | Non-competitive Antagonism | Blockade of agonist-induced activation | Treatment of chronic pain |

| Trifluoromethyl-substituted Pyrimidines | Negative Allosteric Modulation | Reduction of channel opening probability | Management of respiratory diseases |

Studies on related compounds have shown that they can effectively block the influx of calcium ions through the TRPA1 channel, which is a critical step in the signaling cascade that leads to pain and inflammation. For instance, the antagonist AZ465 has been shown to inhibit TRPA1 activation by various agonists. nih.gov

Derivatization Strategies for Enhanced Biological Activity

The this compound scaffold offers a versatile platform for chemical modification to optimize pharmacological properties. The bromine atom at the 5-position is a key handle for introducing a wide variety of substituents through cross-coupling reactions, most notably the Suzuki-Miyaura coupling. rsc.orgnih.govresearchgate.net This reaction allows for the efficient formation of carbon-carbon bonds, enabling the attachment of various aryl and heteroaryl groups.

The general strategy involves coupling this compound with a diverse range of boronic acids or esters. This approach allows for the systematic exploration of the chemical space around the pyrimidine core to identify substituents that enhance potency, selectivity, and pharmacokinetic properties.

The trifluoromethyl group at the 2-position is another crucial feature. It is known to enhance metabolic stability and membrane permeability of drug candidates. The electron-withdrawing nature of this group can also influence the electronic properties of the pyrimidine ring, potentially impacting its interaction with the TRPA1 channel.

A common derivatization approach is outlined below:

Table of Derivatization Strategies

| Position of Derivatization | Reaction Type | Reagents | Desired Outcome |

|---|---|---|---|

| 5-position (Bromo) | Suzuki-Miyaura Coupling | Aryl/heteroaryl boronic acids, Palladium catalyst, Base | Introduction of diverse substituents to explore structure-activity relationships and improve potency. |

| 5-position (Bromo) | Buchwald-Hartwig Amination | Amines, Palladium catalyst, Base | Introduction of nitrogen-containing groups to enhance solubility and target engagement. |

For example, a study on the synthesis of 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines, a related heterocyclic system, demonstrated the successful use of Suzuki-Miyaura coupling to introduce aryl groups at positions analogous to the 5-position of the pyrimidine core. rsc.orgnih.govresearchgate.net This highlights the feasibility of applying similar strategies to this compound to generate a library of potential TRPA1 inhibitors.

Agrochemical Applications of 5 Bromo 2 Trifluoromethyl Pyrimidine Derivatives

Herbicidal Activity

Phenylpyrimidine derivatives have been broadly studied for their herbicidal properties, which often stem from their ability to inhibit essential enzymes in plant growth, leading to the death of weeds. thepharmajournal.comthepharmajournal.com These compounds have shown noticeable pre-emergent herbicidal activities. thepharmajournal.comthepharmajournal.com Furthermore, research into other related structures, such as pyrido[2,3-d]pyrimidine (B1209978) and α-trifluoroanisole derivatives containing a trifluoromethylpyridine moiety, has identified compounds with significant herbicidal effects against various weeds. semanticscholar.orgnih.govnih.gov

However, based on available research, specific data detailing the herbicidal activity of derivatives synthesized directly from the 5-Bromo-2-(trifluoromethyl)pyrimidine scaffold is limited. While the broader class of pyrimidine (B1678525) derivatives shows promise, dedicated studies on this specific chemical series are required to ascertain its potential as herbicidal agents.

Fungicidal Activity

Derivatives of this compound have demonstrated significant potential as fungicidal agents, particularly when synthesized into more complex molecules containing an amide moiety. Research has focused on the in vitro activity of these compounds against several economically important plant pathogens.

A study involving the synthesis of novel pyrimidine derivatives containing an amide moiety revealed potent antifungal effects. nih.gov Specifically, compounds derived from a trifluoromethylpyrimidine backbone showed high inhibition rates against various fungi. nih.govfrontiersin.org For instance, at a concentration of 50 µg/ml, several compounds exhibited strong activity against Botryosphaeria dothidea, Phomopsis sp., and Botrytis cinereal. nih.govfrontiersin.org

Notably, two compounds, 5-bromo-2-fluoro-N-(2-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide (referred to as 5f) and 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide (referred to as 5o), showed 100% inhibition against Phomopsis sp., which was superior to the commercial fungicide Pyrimethanil (85.1%). nih.govfrontiersin.org

Further testing to determine the 50% effective concentration (EC50) underscored the high efficacy of these derivatives. nih.govfrontiersin.org Compound 5o, in particular, displayed an outstanding EC50 value of 10.5 µg/ml against Phomopsis sp., which was significantly better than that of Pyrimethanil (32.1 µg/ml). nih.govfrontiersin.orgresearchgate.net

These findings indicate that trifluoromethyl pyrimidine derivatives containing an amide moiety are promising candidates for the development of new and effective fungicides for crop protection. nih.gov

Insecticidal Activity

In addition to antifungal properties, trifluoromethyl pyrimidine derivatives have been evaluated for their insecticidal potential. A study of twenty-three novel trifluoromethyl pyrimidine derivatives bearing an amide moiety showed that some of these compounds exhibited moderate insecticidal activity against key agricultural pests Spodoptera frugiperda (fall armyworm) and Mythimna separata (oriental armyworm) at a concentration of 500 µg/ml. nih.gov

While the observed mortality rates were generally lower than the commercial insecticide chlorantraniliprole, certain compounds showed notable efficacy. nih.gov For example, compound 5w demonstrated mortality rates of 90.0% against S. frugiperda and 86.7% against M. separata. nih.gov Compounds 5o and 5t also showed moderate activity against S. frugiperda with mortality rates of 80.0% and 83.3%, respectively. nih.gov

These results suggest that the trifluoromethyl pyrimidine scaffold is a viable starting point for developing new insecticidal agents, although further structural optimization is needed to enhance potency. nih.gov

Structure-Activity Relationships in Agrochemical Contexts

The biological activity of pyrimidine derivatives is greatly influenced by the position and nature of substituents on the pyrimidine nucleus and any associated moieties. nih.gov

Fungicidal Activity: For antifungal pyrimidine derivatives containing an amide moiety, the chemical structure significantly impacts efficacy. nih.gov Key factors include the position of the amine group on the attached benzene (B151609) ring and the specific substituents. For instance, compound 5o, which has F and Br atoms at the 2- and 5-positions of the benzamide (B126) ring and the amine group at the 3-position of the benzene ring, exhibited excellent activity against B. dothidea, Phomopsis sp., and B. cinereal. nih.gov Generally, derivatives with the amine group at the 3-position of the benzene ring demonstrated better antifungal activity than their counterparts with the amine at the 2-position. nih.gov Additionally, research on related fused pyrimidine structures suggests that the introduction of a halogen atom or an electron-withdrawing group (like -CN, -CF3, -NO2) can enhance antifungal activity against Botrytis cinerea. frontiersin.org

Insecticidal Activity: In the context of insecticidal pyrimidine derivatives, substitutions on the peripheral phenyl rings play a critical role. Studies on various pyrimidine compounds have shown that the presence of halogenated phenyl moieties, such as fluorophenyl or dichlorophenyl groups, can lead to higher insecticidal toxicity. growingscience.com For the trifluoromethyl pyrimidine amides tested against S. frugiperda and M. separata, variations in the substitution pattern on the N-phenylbenzamide portion of the molecule resulted in a range of mortality rates, indicating that this part of the structure is key for optimizing insecticidal action. nih.gov

Herbicidal Activity: Due to the limited specific data on the herbicidal activity of this compound derivatives, a detailed structure-activity relationship for this particular class of compounds in a herbicidal context cannot be conclusively established from the available research.

Future Directions and Emerging Research Avenues for 5 Bromo 2 Trifluoromethyl Pyrimidine

Novel Synthetic Methodologies and Sustainable Chemistry

Traditional synthetic routes for pyrimidine (B1678525) derivatives often involve harsh reagents and significant solvent use. nih.govbenthamdirect.com The future of synthesizing 5-Bromo-2-(trifluoromethyl)pyrimidine and its derivatives lies in the adoption of green and sustainable chemistry principles to enhance efficiency, reduce waste, and improve safety. kuey.netrasayanjournal.co.in

Key emerging methodologies include:

Microwave-Assisted and Ultrasound-Assisted Synthesis : These energy-efficient techniques can dramatically reduce reaction times, increase yields, and in some cases, enable solvent-free reactions. rasayanjournal.co.inpowertechjournal.com Future research will focus on optimizing these methods for the specific steps in the synthesis of this compound, such as the introduction of the trifluoromethyl group or the cyclization to form the pyrimidine ring.

Continuous Flow Chemistry : For reactions involving hazardous reagents or intermediates, such as the introduction of the CF3 group which can utilize gases like trifluoromethane (B1200692) (CF3H), continuous flow reactors offer superior control over reaction parameters, enhancing safety and scalability. asahilab.co.jp This approach allows for precise dosing and rapid consumption of reagents, minimizing environmental impact. asahilab.co.jp

Biocatalysis and Recyclable Catalysts : The use of enzymes or heterogeneous catalysts can lead to highly selective transformations under mild conditions, often in aqueous media. kuey.net Research into identifying or engineering enzymes that can facilitate the synthesis of halogenated pyrimidines is a promising avenue. Similarly, developing robust, recyclable catalysts for key reaction steps will be crucial for industrial-scale green production. rasayanjournal.co.in

Solvent-Free and Aqueous Medium Reactions : Shifting away from volatile organic solvents to solvent-free conditions or water as a solvent is a primary goal of green chemistry. kuey.netpowertechjournal.com Future studies will aim to adapt existing synthetic protocols for this compound to these environmentally benign conditions.

| Sustainable Technique | Potential Advantage for Synthesizing this compound | Research Focus |

|---|---|---|

| Microwave-Assisted Synthesis | Reduced reaction times, higher yields. rasayanjournal.co.in | Optimization of specific reaction steps. |

| Continuous Flow Chemistry | Enhanced safety for hazardous reagents, improved scalability. asahilab.co.jp | Safe handling of trifluoromethylation agents. |

| Biocatalysis | High selectivity, mild reaction conditions. kuey.net | Discovery of enzymes for pyrimidine synthesis. |

| Solvent-Free Reactions | Reduced waste and environmental impact. powertechjournal.com | Adaptation of existing synthetic protocols. |

Advanced Computational Modeling for Property Prediction

Computational chemistry is becoming an indispensable tool in modern chemical research, enabling the prediction of molecular properties and reactivity before a compound is ever synthesized. jchemrev.com For this compound, advanced computational modeling offers several exciting future directions.

Quantum Chemical Quantitative Structure-Activity Relationship (QSAR) : QSAR models can establish a mathematical relationship between the chemical structure of pyrimidine derivatives and their biological activity. nih.govnih.gov Future research will involve developing specific QSAR models for trifluoromethylpyrimidine derivatives to predict their efficacy against various biological targets, guiding the design of more potent analogues. mdpi.combg.ac.rs

Density Functional Theory (DFT) Calculations : DFT methods can be used to predict a wide range of properties, including electronic structure, reactivity indices, and spectroscopic characteristics. jchemrev.comacs.org For this compound, DFT can help in understanding the influence of the bromo and trifluoromethyl groups on the molecule's reactivity, aiding in the design of new reactions and the prediction of metabolic pathways. jchemrev.com

Molecular Docking and Dynamics Simulations : These techniques can predict how this compound-based ligands will bind to biological targets like proteins and enzymes. This is crucial for rational drug design, allowing researchers to virtually screen vast libraries of derivatives and prioritize the most promising candidates for synthesis and testing. mdpi.com

| Computational Method | Application for this compound | Predicted Outcome |

|---|---|---|

| QSAR | Predicting biological activity of new derivatives. nih.govnih.gov | Identification of potent drug candidates. |

| DFT | Understanding electronic properties and reactivity. jchemrev.comacs.org | Guidance for synthetic modifications. |

| Molecular Docking | Simulating binding to biological targets. mdpi.com | Prioritization of compounds for synthesis. |

Exploration of New Biological Targets and Therapeutic Areas

The pyrimidine scaffold is a well-established pharmacophore found in numerous approved drugs. mdpi.comgrowingscience.com The unique properties of the trifluoromethyl group, such as its ability to enhance metabolic stability and binding affinity, make this compound an attractive starting point for drug discovery. mdpi.com

Future research will likely expand beyond the current focus areas:

Kinase Inhibitors : Many pyrimidine derivatives are potent kinase inhibitors used in cancer therapy. nih.govnih.gov Future efforts will focus on screening this compound-based compounds against a broader panel of kinases implicated in various cancers and other diseases like inflammatory and autoimmune disorders.

Antiviral and Antifungal Agents : Pyrimidine analogues are essential components of nucleic acids, making them prime candidates for developing antiviral and antifungal drugs. arabjchem.org Research into the efficacy of this compound derivatives against emerging viral threats and drug-resistant fungal strains is a critical future direction.

Central Nervous System (CNS) Disorders : The lipophilicity imparted by the trifluoromethyl group can improve a drug's ability to cross the blood-brain barrier. mdpi.com This opens up possibilities for developing novel treatments for CNS disorders, such as Alzheimer's disease, Parkinson's disease, and depression, by designing derivatives that target specific neurological receptors or enzymes. mdpi.com

Agrochemicals : Pyrimidine derivatives are also used in agriculture as herbicides, fungicides, and insecticides. frontiersin.orgnih.gov There is potential to develop new agrochemicals based on the this compound scaffold that are more potent, selective, and environmentally benign.

Development of Advanced Analytical Techniques

As this compound and its derivatives are explored in pharmaceutical and other applications, the need for sensitive and specific analytical methods for their detection and quantification will grow.

Future research in this area will likely focus on:

Hyphenated Chromatographic Techniques : The development of robust methods using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) coupled with Mass Spectrometry (MS) will be essential. cdc.govmdpi.com These techniques will allow for the separation, identification, and quantification of the parent compound and its metabolites in complex biological matrices like blood, urine, and tissues.

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy : The presence of the trifluoromethyl group provides a unique analytical handle. ¹⁹F NMR is a highly sensitive technique that can be used for the unambiguous detection and quantification of fluorinated compounds in various samples, offering a background-free analytical window. advanceseng.com

Capillary Electrophoresis (CE) : For trace analysis and chiral separations of derivatives, CE offers high resolution and requires minimal sample volume. Developing CE-based methods could be valuable for pharmacokinetic and metabolism studies.

Integration with Materials Science for Functional Applications

The unique electronic properties of the pyrimidine ring, modified by the strong electron-withdrawing trifluoromethyl group and the polarizable bromine atom, make this compound a candidate for applications in materials science.

Emerging research avenues include:

Organic Electronics : The pyrimidine core can be incorporated into larger conjugated systems for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The electronic properties of this compound could be fine-tuned through further chemical modification to create materials with desired charge-transport and photophysical properties. rasayanjournal.co.in